molecular formula C14H12N4O6 B8249605 2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid

2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid

Cat. No.: B8249605
M. Wt: 332.27 g/mol
InChI Key: RGDXLIJGJXVFDO-UHFFFAOYSA-N
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Description

2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid is a complex organic compound characterized by the presence of a furan ring substituted with a nitrophenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol derivatives.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, which involve the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the furan derivative with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Amino derivatives.

    Substitution: Various carbamoyl-substituted derivatives.

Scientific Research Applications

2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic Acid: Similar in structure but lacks the carbamoyl group.

    N-Carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine: Similar but with a different substitution pattern on the furan ring.

Uniqueness

2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid is unique due to the presence of both the nitrophenyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDXLIJGJXVFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127328
Record name 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57268-33-4
Record name 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57268-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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